2-[[3-(Dimethylamino)-4-methylphenyl]sulfonylamino]acetic acid
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Overview
Description
2-[[3-(Dimethylamino)-4-methylphenyl]sulfonylamino]acetic acid is a complex organic compound with unique structural features. This molecule consists of a dimethylamino group, a sulfonyl group, and an acetic acid moiety attached to a methylphenyl ring, showcasing a blend of functional groups that contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3-(Dimethylamino)-4-methylphenyl]sulfonylamino]acetic acid typically involves multi-step organic synthesis techniques. The process starts with the preparation of the core phenyl ring system, followed by the introduction of the sulfonyl and acetic acid groups. Key reaction conditions include the use of specific catalysts, temperature control, and sequential addition of reagents.
Industrial Production Methods: In an industrial setting, the production of this compound is optimized for large-scale synthesis. Methods involve automated processes to control reaction parameters, such as temperature and pH, ensuring high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dimethylamino group can undergo oxidation reactions under suitable conditions, leading to the formation of oxidized derivatives.
Reduction: The sulfonyl group in 2-[[3-(Dimethylamino)-4-methylphenyl]sulfonylamino]acetic acid can be reduced to sulfinyl or sulfhydryl compounds using specific reducing agents.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents on the ring can be replaced by other groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in mild conditions to achieve selective reduction.
Substitution: Reactions can be facilitated by acids or bases, depending on the type of substituent being introduced or replaced.
Major Products Formed: The reactions yield various derivatives of the original compound, such as oxidized, reduced, or substituted products. These derivatives have modified properties and potential new applications.
Scientific Research Applications
2-[[3-(Dimethylamino)-4-methylphenyl]sulfonylamino]acetic acid finds applications across several fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studies have explored its potential as a biochemical reagent for probing specific biological pathways.
Medicine: Investigations into its pharmacological properties suggest potential therapeutic applications, although further research is needed.
Industry: Applied in the development of novel materials and chemical processes due to its versatile chemical properties.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, influencing biochemical pathways and cellular processes. The dimethylamino group can act as a nucleophile, while the sulfonyl group can participate in electrophilic interactions. These properties enable it to modulate enzyme activity and binding to receptors.
Comparison with Similar Compounds
Similar compounds include:
2-[[3-Diethylamino)-4-methylphenyl]sulfonylamino]acetic acid: Exhibits similar reactivity but with different steric and electronic effects due to the diethylamino group.
2-[[3-(Dimethylamino)-4-ethylphenyl]sulfonylamino]acetic acid: Shows variations in reactivity and applications due to the ethyl group on the phenyl ring.
2-[[3-(Dimethylamino)-4-methylphenyl]sulfinylamino]acetic acid:
Properties
IUPAC Name |
2-[[3-(dimethylamino)-4-methylphenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-8-4-5-9(6-10(8)13(2)3)18(16,17)12-7-11(14)15/h4-6,12H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENRKSUPERMEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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